

Investigating the Structure-Activity Relationship of UCM707: A Technical Guide

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Compound of Interest

Compound Name: UCM707

Cat. No.: B1663688

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Introduction

UCM707, or N-(3-furylmethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a potent and selective inhibitor of the endocannabinoid transporter, playing a crucial role in potentiating the signaling of the endogenous cannabinoid, anandamide (AEA). By blocking the reuptake of AEA from the synaptic cleft, **UCM707** effectively increases the concentration and duration of action of this neurotransmitter at cannabinoid receptors (CB1 and CB2). This mechanism has shown therapeutic potential in preclinical models for a variety of conditions, including pain and motor disorders.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **UCM707**, its mechanism of action, and the experimental protocols used for its characterization.

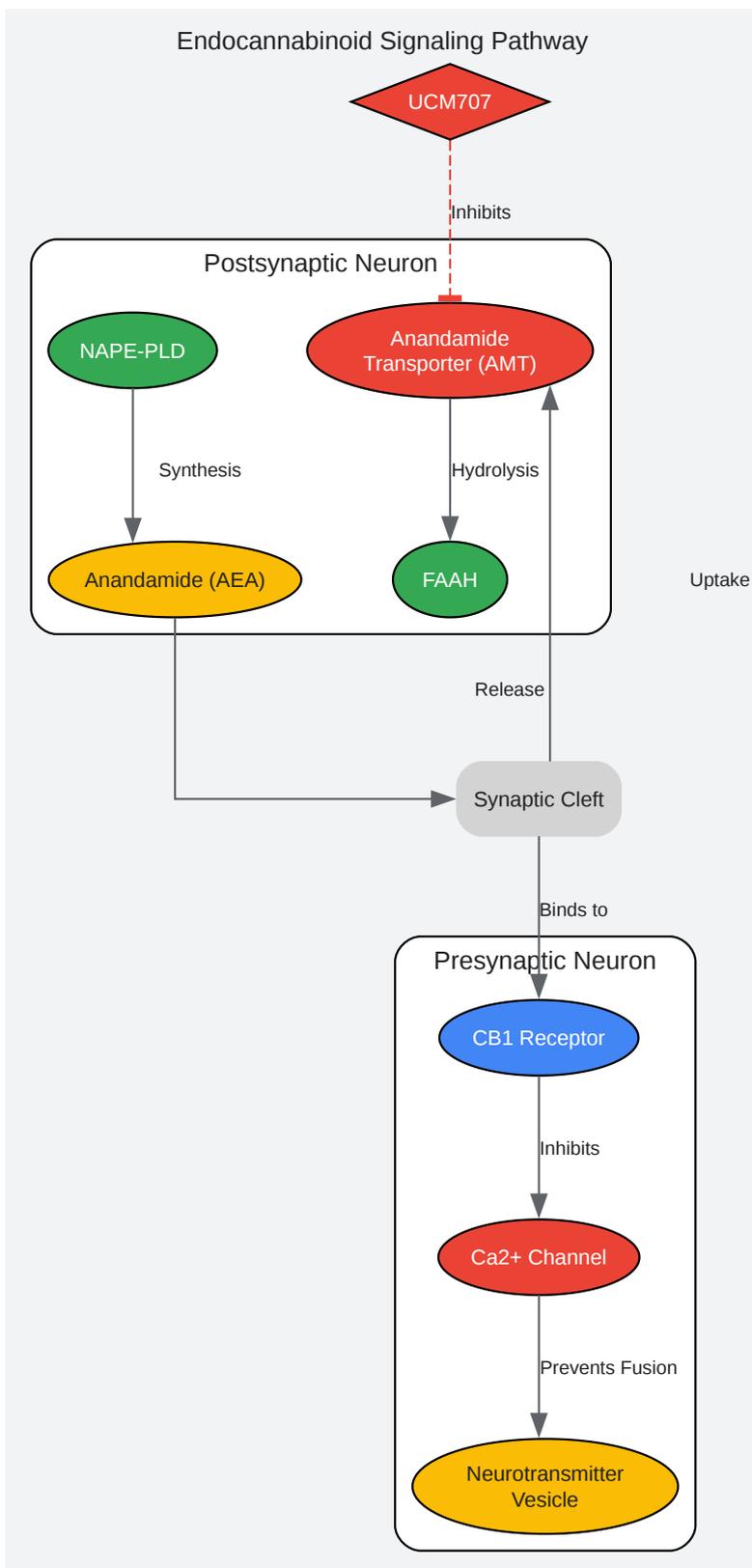
Mechanism of Action

UCM707's primary mechanism of action is the inhibition of the anandamide transporter (AMT), a putative membrane protein responsible for the cellular uptake of anandamide and other related N-acylethanolamines. This inhibition leads to an accumulation of AEA in the extracellular space, thereby enhancing the activation of cannabinoid receptors, predominantly the CB1 receptor in the central nervous system. The potentiation of AEA's effects, such as analgesia and hypomotility, has been demonstrated in vivo.[1] While **UCM707** is highly selective for the anandamide transporter, it exhibits significantly lower affinity for the fatty acid

amide hydrolase (FAAH), the primary catabolic enzyme for anandamide, and for the cannabinoid receptors themselves.

Endocannabinoid Signaling Pathway and the Role of UCM707

The following diagram illustrates the endocannabinoid signaling pathway and the point of intervention for **UCM707**.



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Caption: **UCM707** inhibits the anandamide transporter (AMT), increasing AEA levels.

Structure-Activity Relationship (SAR) of UCM707 and Related Analogs

The SAR for endocannabinoid uptake inhibitors is complex, with modifications to different parts of the molecule significantly impacting potency and selectivity. **UCM707** is an analog of anandamide, featuring a polyunsaturated arachidonoyl tail, a central amide bond, and a terminal head group.

Key Structural Features and Their Influence on Activity:

- **Arachidonoyl Tail:** The long, polyunsaturated fatty acid chain is crucial for activity. The cis double bonds at positions 5, 8, 11, and 14 are important for maintaining the appropriate conformation for binding to the transporter. Modifications to this chain, such as saturation or altering the number and position of double bonds, generally lead to a decrease in potency.
- **Amide Linkage:** The amide bond is a key feature. Replacing it with other functional groups can affect metabolic stability and activity. For instance, retro-anandamides, where the amide bond is reversed, have shown considerably higher metabolic stability.
- **Head Group:** The N-substituent, or "head group," is a critical determinant of selectivity and potency. In **UCM707**, the 3-furylmethyl group confers high potency for the anandamide transporter and selectivity over FAAH and cannabinoid receptors. Studies on related compounds have shown that bulky and lipophilic groups in this position are often favored. For example, replacing the ethanolamine of anandamide with aromatic moieties can significantly alter the pharmacological profile.

Quantitative Data for UCM707 and Related Compounds

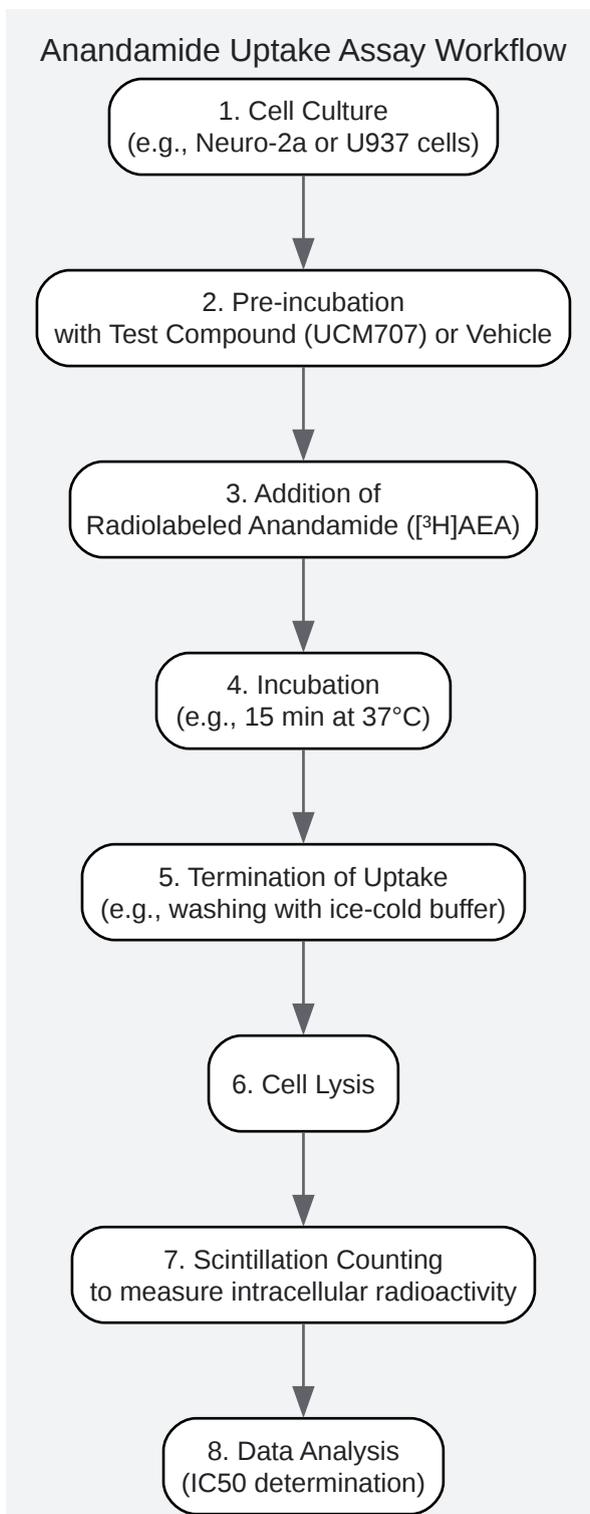
Compound	Target	Assay	IC50 / Ki	Reference
UCM707	Anandamide Uptake	[³ H]AEA uptake in U937 cells	0.8 μM (IC50)	[3]
FAAH	Enzyme activity assay	30 μM (IC50)	[3]	
CB1 Receptor	Radioligand binding	>5 μM (Ki)	[4]	
CB2 Receptor	Radioligand binding	>10 μM (Ki)	[4]	
Anandamide	CB1 Receptor	Radioligand binding	79.8 nM (Ki)	[5]
CB2 Receptor	Radioligand binding	371 nM (Ki)	[5]	
AM404	Anandamide Uptake	[³ H]AEA uptake	~1 μM (IC50)	[6]
VR1 Receptor	Radioligand binding	661 nM (Ki)	[3]	
OMDM-1	Anandamide Uptake	ACU in RBL-2H3 cells	2.4 μM (Ki)	[4]
OMDM-2	Anandamide Uptake	ACU in RBL-2H3 cells	3.0 μM (Ki)	[4]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of compounds like **UCM707**. Below are protocols for key in vitro and in vivo assays.

In Vitro Anandamide Uptake Assay

This assay measures the ability of a compound to inhibit the cellular uptake of anandamide.



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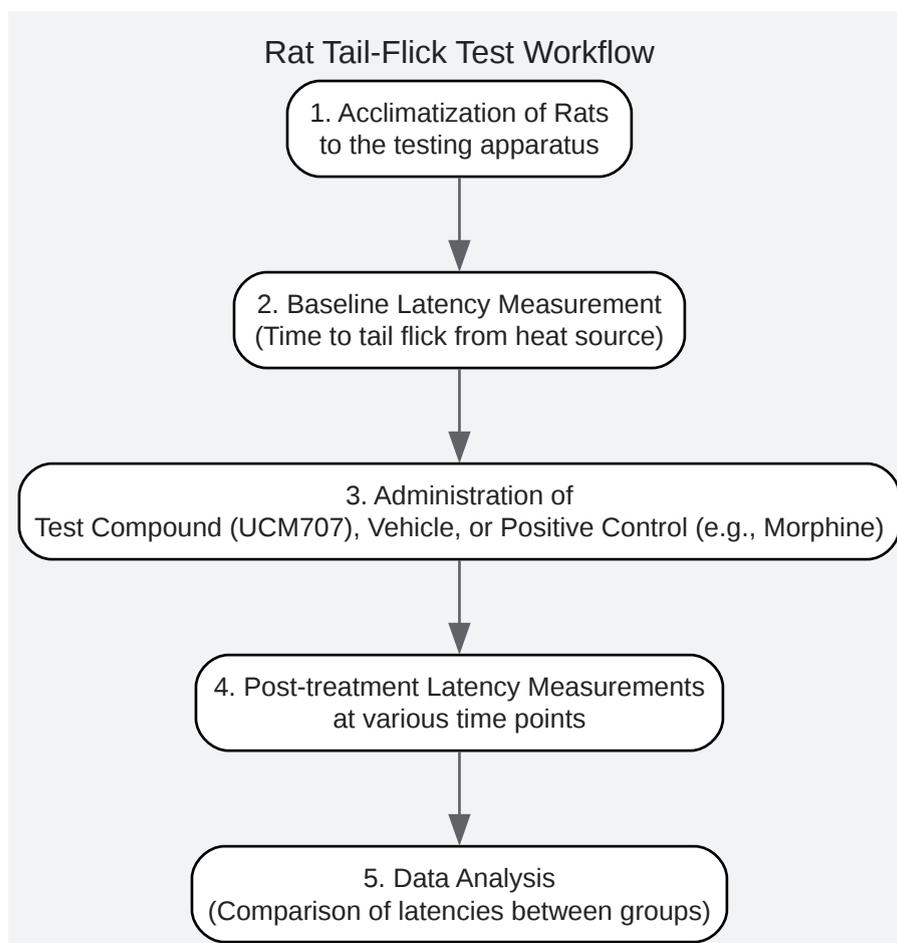
Caption: Workflow for the in vitro anandamide uptake assay.

Detailed Protocol:

- Cell Culture: Neuro-2a or U937 cells are cultured in appropriate media and seeded into multi-well plates.
- Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound (e.g., **UCM707**) or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
- Initiation of Uptake: Radiolabeled anandamide (e.g., [³H]AEA) is added to each well to a final concentration in the nanomolar range.
- Incubation: The cells are incubated for a short period (e.g., 15 minutes) at 37°C to allow for anandamide uptake. A parallel set of incubations is often performed at 4°C to determine non-specific uptake and passive diffusion.
- Termination: The incubation is stopped by rapidly washing the cells multiple times with ice-cold buffer to remove extracellular [³H]AEA.
- Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., containing NaOH or a detergent).
- Quantification: The amount of radioactivity in the cell lysates is measured using a scintillation counter.
- Data Analysis: The specific uptake is calculated by subtracting the radioactivity measured at 4°C from that at 37°C. The percentage inhibition by the test compound at each concentration is determined, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

In Vivo Antinociception Assay (Rat Tail-Flick Test)

This assay assesses the analgesic properties of a compound by measuring the latency of a rat to withdraw its tail from a thermal stimulus.



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Caption: Workflow for the in vivo rat tail-flick test.

Detailed Protocol:

- Animals: Male Sprague-Dawley or Wistar rats are typically used. They are acclimatized to the laboratory conditions and handling for several days before the experiment.
- Apparatus: A tail-flick apparatus consisting of a radiant heat source (e.g., a high-intensity bulb) and a timer is used.
- Baseline Measurement: Each rat is gently restrained, and its tail is positioned over the heat source. The time taken for the rat to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

- **Drug Administration:** The test compound (**UCM707**), vehicle, or a positive control (e.g., morphine) is administered to the rats, typically via intraperitoneal (i.p.) or oral (p.o.) route.
- **Post-treatment Measurements:** At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the tail-flick latency is measured again.
- **Data Analysis:** The data are often expressed as the maximum possible effect (%MPE), calculated as: $[(\text{Post-drug latency} - \text{Baseline latency}) / (\text{Cut-off time} - \text{Baseline latency})] \times 100$. Statistical analysis is performed to compare the effects of the test compound with the vehicle and positive control groups.

Conclusion

UCM707 stands out as a valuable pharmacological tool for studying the endocannabinoid system due to its potency and selectivity as an anandamide uptake inhibitor. The structure-activity relationship for **UCM707** and its analogs highlights the critical roles of the arachidonoyl chain, the amide linker, and the N-furylmethyl head group in determining its biological activity. Further synthesis and evaluation of novel analogs, guided by the SAR principles outlined in this guide, could lead to the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles for the treatment of various neurological and inflammatory disorders. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of **UCM707** and other modulators of the endocannabinoid system.

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